![molecular formula C11H13NO4 B2791230 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid CAS No. 1305860-12-1](/img/structure/B2791230.png)
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
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Overview
Description
Scientific Research Applications
- The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, catalyzed by P2CA, regioselectively produces pyrazolo[3,4-b]quinolinones with excellent yields (84–98%) .
- Pyridine derivatives, including those containing the pyridine-2-carboxylic acid moiety, have demonstrated antimicrobial and antiviral activities. These compounds are potential candidates for drug development in these areas .
- Pyridine-2-carboxylic acid derivatives may exhibit antitumor properties. Further research is needed to explore their efficacy against specific cancer types .
- Pyridine-2-carboxylic acid is an endogenous metabolite of L-tryptophan. It has been reported to possess neuroprotective effects, making it a subject of interest in neuroscience research .
- Studies suggest that pyridine-2-carboxylic acid may influence immune responses. Investigating its immunological effects could lead to novel therapeutic approaches .
- Derivatives derived from pyridine and indole, including pyridine-2-carboxylic acid derivatives, have been evaluated for their in vitro antitubercular activity. These compounds show promise against Mycobacterium tuberculosis .
Catalyst in Green Synthesis
Antimicrobial and Antiviral Properties
Antitumor Potential
Neuroprotective Effects
Immunomodulation
Antitubercular Activity
Mechanism of Action
Target of Action
Pyridine-2-carboxylic acid, a related compound, has been used as an effective catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .
Mode of Action
It’s worth noting that pyridine-2-carboxylic acid acts as a catalyst in the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, leading to the regioselective production of pyrazolo[3,4-b]quinolinones .
Biochemical Pathways
The related compound, pyridine-2-carboxylic acid, is involved in the synthesis of pyrazolo[3,4-b]quinolinones .
properties
IUPAC Name |
4-(oxan-4-yloxy)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)10-7-9(1-4-12-10)16-8-2-5-15-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOWIZPWTDQPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid |
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